molecular formula C10H13Cl2NO3 B102284 Methylammonium 2-(2,4-dichlorophenoxy)propionate CAS No. 19198-58-4

Methylammonium 2-(2,4-dichlorophenoxy)propionate

Cat. No. B102284
CAS RN: 19198-58-4
M. Wt: 266.12 g/mol
InChI Key: VIPXPUFBKZYEPZ-UHFFFAOYSA-N
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Description

Methylammonium 2-(2,4-dichlorophenoxy)propionate (MCPA-M) is a widely used herbicide that is used to control broadleaf weeds in various crops. It belongs to the phenoxy acid herbicide family and is known for its high efficacy and low cost. MCPA-M has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

Methylammonium 2-(2,4-dichlorophenoxy)propionate acts as an auxin mimic and interferes with the normal growth and development of plants. It binds to auxin receptors and causes abnormal cell division and elongation, leading to stunted growth and eventually plant death. Methylammonium 2-(2,4-dichlorophenoxy)propionate is highly selective for broadleaf weeds and has minimal impact on grasses and other non-target plants.
Biochemical and Physiological Effects:
Methylammonium 2-(2,4-dichlorophenoxy)propionate affects various biochemical and physiological processes in plants, including photosynthesis, respiration, and protein synthesis. It also affects the metabolism of carbohydrates, lipids, and amino acids, leading to a reduction in plant growth and yield. Methylammonium 2-(2,4-dichlorophenoxy)propionate can also have indirect effects on soil microorganisms and other non-target organisms, leading to potential ecological impacts.

Advantages and Limitations for Lab Experiments

Methylammonium 2-(2,4-dichlorophenoxy)propionate is a widely used herbicide that is readily available and has a low cost. It is highly effective against broadleaf weeds and has minimal impact on non-target plants. However, its use in lab experiments can be limited by its potential impact on soil health and non-target organisms. Careful consideration should be given to the concentration and application method of Methylammonium 2-(2,4-dichlorophenoxy)propionate in lab experiments.

Future Directions

There are several potential future directions for research on Methylammonium 2-(2,4-dichlorophenoxy)propionate. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the impact of Methylammonium 2-(2,4-dichlorophenoxy)propionate on soil health and non-target organisms. Additionally, there is a need for research on the development of new herbicides that are more selective and have minimal impact on the environment.

Synthesis Methods

Methylammonium 2-(2,4-dichlorophenoxy)propionate can be synthesized through a variety of methods, including esterification, alkylation, and amidation. The most commonly used method involves the reaction between 2,4-dichlorophenol and chloroacetic acid, followed by the reaction with methylamine to form Methylammonium 2-(2,4-dichlorophenoxy)propionate. The synthesis method is important because it determines the purity and yield of the final product.

Scientific Research Applications

Methylammonium 2-(2,4-dichlorophenoxy)propionate has been widely used in scientific research to study plant growth and development. It is used to investigate the effect of herbicides on crop yields, soil health, and environmental impact. Methylammonium 2-(2,4-dichlorophenoxy)propionate has also been used to study the mechanism of action of phenoxy acid herbicides and their impact on plant physiology.

properties

CAS RN

19198-58-4

Molecular Formula

C10H13Cl2NO3

Molecular Weight

266.12 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)propanoic acid;methanamine

InChI

InChI=1S/C9H8Cl2O3.CH5N/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;1-2/h2-5H,1H3,(H,12,13);2H2,1H3

InChI Key

VIPXPUFBKZYEPZ-UHFFFAOYSA-N

SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.CN

Canonical SMILES

CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.C[NH3+]

Other CAS RN

19198-58-4

synonyms

methylammonium 2-(2,4-dichlorophenoxy)propionate

Origin of Product

United States

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